molecular formula C8H15N3O B595538 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 1256642-93-9

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No.: B595538
CAS No.: 1256642-93-9
M. Wt: 169.228
InChI Key: AQERSHFVJCXUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a heterocyclic compound that belongs to the class of pyrazines. This compound is characterized by its unique bicyclic structure, which includes a pyrazine ring fused with a hexahydro-pyrazine ring. The presence of a methyl group at the 2-position adds to its distinct chemical properties.

Scientific Research Applications

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the bicyclic pyrazine framework. Common starting materials include diamines and diketones, which undergo cyclization under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine: Another bicyclic pyrazine compound with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with a fused pyrazine ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A complex heterocyclic compound with multiple fused rings.

Uniqueness

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is unique due to its specific bicyclic structure and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4,6,7,8,9,9a-hexahydro-3H-pyrazino[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-10-4-5-11-3-2-9-6-7(11)8(10)12/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQERSHFVJCXUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCNCC2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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